molecular formula C16H18N2O3 B566666 tert-Butyl (4-(2-hydroxypyridin-3-yl)phenyl)carbamate CAS No. 1261896-32-5

tert-Butyl (4-(2-hydroxypyridin-3-yl)phenyl)carbamate

Cat. No. B566666
M. Wt: 286.331
InChI Key: NJFAIABOYAHIPF-UHFFFAOYSA-N
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Description

“tert-Butyl (4-(2-hydroxypyridin-3-yl)phenyl)carbamate” is a chemical compound that has been studied for its potential protective activity in astrocytes stimulated with Amyloid Beta 1-42 . It is also known as the M4 compound .


Chemical Reactions Analysis

The M4 compound can act as both β-secretase and an acetylcholinesterase inhibitor, preventing the amyloid beta peptide (Aβ) aggregation and the formation of fibrils (fAβ) from Aβ1-42 .

Scientific Research Applications

Synthesis and Biological Activity

  • Some studies have focused on synthesizing novel compounds related to tert-Butyl phenylcarbamate and evaluating their biological activities. For example, a study by Chalina, Chakarova, and Staneva (1998) explored the synthesis of 1,3-disubstituted ureas and phenyl N-substituted carbamates, assessing their antiarrhythmic and hypotensive properties (Chalina, Chakarova, & Staneva, 1998).

Potential in Alzheimer's Disease Research

  • Camarillo-López et al. (2020) investigated a tert-butyl phenylcarbamate derivative's effects on astrocytes stimulated with Amyloid Beta 1-42 and in a scopolamine model. This study was aimed at understanding the compound's potential in Alzheimer's disease research (Camarillo-López et al., 2020).

Applications in Organic Synthesis

  • The compound's derivatives have been utilized in organic syntheses. For instance, Yang, Pan, and List (2009) reported on the synthesis of Tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate by Asymmetric Mannich Reaction, highlighting its utility in creating chiral amino carbonyl compounds (Yang, Pan, & List, 2009).

Photoredox-Catalyzed Applications

  • Wang et al. (2022) explored the photoredox-catalyzed amination of o-hydroxyarylenaminones with a tert-butyl carbamate derivative. This study demonstrated a new pathway for assembling 3-aminochromones, highlighting the compound's role in photocatalyzed protocols (Wang et al., 2022).

Antimitotic Agents

  • Temple and Rener (1992) investigated the chiral isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate, focusing on their antimitotic properties. This study underlines the compound's potential application in developing antimitotic agents (Temple & Rener, 1992).

Metabolism Studies

  • Metabolism studies of related carbamates have also been conducted. Douch and Smith (1971) studied the metabolism of m-tert.-butylphenyl N-methylcarbamate in mice and insects, focusing on the hydroxylation of the tert.-butyl group and the N-methyl group (Douch & Smith, 1971).

Applications in Photovoltaic Materials

  • Chmovzh and Rakitin (2021) synthesized new donor building blocks, including tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, for the production of organic photovoltaic materials (Chmovzh & Rakitin, 2021).

Enzymatic Kinetic Resolution

  • The enzymatic kinetic resolution of tert-butyl phenylcarbamate derivatives has been studied by Piovan et al. (2011), demonstrating the utility of these compounds in synthesizing chiral organoselenanes and organotelluranes (Piovan, Pasquini, & Andrade, 2011).

Antioxidant Synthesis

  • Research by Pan, Liu, and Lau (1998) on synthesizing new antioxidants, including tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, demonstrated the potential of these compounds in enhancing the thermal stability of polypropylene (Pan, Liu, & Lau, 1998).

properties

IUPAC Name

tert-butyl N-[4-(2-oxo-1H-pyridin-3-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-12-8-6-11(7-9-12)13-5-4-10-17-14(13)19/h4-10H,1-3H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFAIABOYAHIPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (4-(2-hydroxypyridin-3-yl)phenyl)carbamate

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